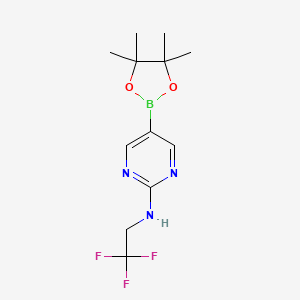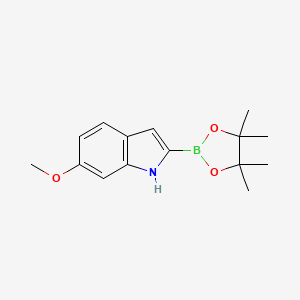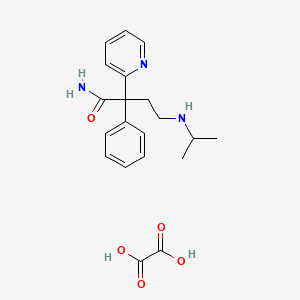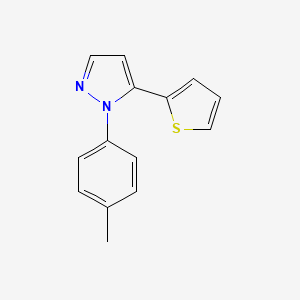
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H17BF3N3O2 and its molecular weight is 303.092. The purity is usually 95%.
BenchChem offers high-quality 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis : This compound is used as a raw substitute material in the synthesis of related chemical structures. For instance, it has been utilized in the synthesis of pyrazole and benzimidazole derivatives, as demonstrated in studies where it is characterized using spectroscopic techniques like FT-IR, NMR, and mass spectrometry (Liao, Liu, Wang, & Zhou, 2022).
Crystal Structure Analysis : The compound and its derivatives have been the subject of crystal structure determination via X-ray diffraction. This is vital for understanding the molecular geometry and electronic properties of the material (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Density Functional Theory (DFT) Studies
Molecular Structure Analysis : Density Functional Theory has been applied to calculate the molecular structure of compounds involving this substance. These theoretical studies help in understanding the electronic structure and are consistent with experimental findings from X-ray diffraction studies (Wu, Chen, Chen, & Zhou, 2021).
Conformational Analysis : DFT is also used for conformational analysis, providing insights into the molecular structure optimized by DFT and how it aligns with the crystal structure obtained from X-ray diffraction (P.-Y. Huang et al., 2021).
Medicinal Chemistry and Biological Studies
Pesticidal Activities : Research has demonstrated the potential of derivatives of this compound in the development of new pesticides. Studies involve synthesizing novel compounds and assessing their bioactivity against various pests and fungi (Liu, Wen, Cheng, Xu, & Wu, 2021).
Antitumor and Antibacterial Potential : Some derivatives have shown promising antitumor and antibacterial activities, as evident in studies focusing on structural modification and biological evaluation (聂瑶 et al., 2014).
Wirkmechanismus
Target of Action
Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound likely acts as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific reaction it is used in. In the context of Suzuki–Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide array of organic compounds .
Pharmacokinetics
Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a variety of organic compounds, depending on the other reagents and conditions used in the reaction .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, including the temperature and solvent used, can also impact the reaction’s efficiency .
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF3N3O2/c1-10(2)11(3,4)21-13(20-10)8-5-17-9(18-6-8)19-7-12(14,15)16/h5-6H,7H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLROMBSCGHZMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675243 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
CAS RN |
1218789-32-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-Trifluoroethylamino)pyrimidine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)
![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)
